molecular formula C27H36N2O2 B1680668 5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide CAS No. 120555-31-9

5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide

Cat. No.: B1680668
CAS No.: 120555-31-9
M. Wt: 420.6 g/mol
InChI Key: HLCHRSFXEXAMLU-YDQNRGGDSA-N
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Description

RO-24-0238 is a chemical compound known for its role as an antagonist of platelet activating factor and an inhibitor of thromboxane synthesis. This compound is primarily used to mitigate inflammation and damage resulting from the local release of platelet activating factor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RO-24-0238 involves multiple steps:

    Preparation of Intermediate (VII): The hexanophenone is prepared by Friedel-Crafts acylation of anisole with hexanoyl chloride. This is then condensed with lithioacetonitrile to generate the carbinol, which is dehydrated using trifluoroacetic acid in dichloromethane to produce the unsaturated nitrile predominantly as its (E)-isomer. Reduction with diisobutylaluminum hydride furnishes the (E)-octenal, which is treated with the stabilized ylid (carbomethoxymethylene)triphenylphosphorane to yield the dienoic acid ester.

    Preparation of Intermediate (XIV): Palladium-catalyzed coupling of 1-pentyn-4-ol with 3-bromopyridine affords the pyridinealkynol, which undergoes sequential hydrogenation and Swern oxidation followed by reductive amination with sodium cyanoborohydride to afford the racemic amine.

    Final Synthesis of RO-24-0238: The chiral amine is reacted with the activated ester of (E,E)-5-(4-methoxyphenyl)-2,4-decadienoic acid to produce RO-24-0238.

Industrial Production Methods: The industrial production of RO-24-0238 follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of processes to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: RO-24-0238 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

RO-24-0238 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and platelet activation.

    Industry: Used in the development of pharmaceuticals and other chemical products

Mechanism of Action

RO-24-0238 exerts its effects by antagonizing platelet activating factor and inhibiting thromboxane synthesis. This reduces inflammation and damage caused by the local release of platelet activating factor. The molecular targets include platelet activating factor receptors and enzymes involved in thromboxane synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

(2E,4E)-5-(4-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]deca-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O2/c1-4-5-6-13-24(25-16-18-26(31-3)19-17-25)14-8-15-27(30)29-22(2)10-7-11-23-12-9-20-28-21-23/h8-9,12,14-22H,4-7,10-11,13H2,1-3H3,(H,29,30)/b15-8+,24-14+/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCHRSFXEXAMLU-YDQNRGGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC=CC(=O)NC(C)CCCC1=CN=CC=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C=C\C(=O)N[C@H](C)CCCC1=CN=CC=C1)/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120555-31-9
Record name Ro 24-0238
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120555319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-24-238
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G3UI0W9Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 3
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 4
Reactant of Route 4
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 5
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide
Reactant of Route 6
5-(4-Methoxyphenyl)-N-(1-methyl-4-(3-pyridinyl)butyl)-2,4-decadienamide

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